Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-
Description
Molecular Structure Analysis
The molecular formula of “Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-” is C11H17IN2 . The molecular weight is 304.17 g/mol . The InChI is InChI=1S/C11H17N2.HI/c1-12-7-3-5-10 (9-12)11-6-4-8-13 (11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 . The Canonical SMILES is CN1CCCC1C2=C [N+] (=CC=C2)C. [I-] and the Isomeric SMILES is CN1CCC [C@H]1C2=C [N+] (=CC=C2)C. [I-] .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-” include a molecular weight of 304.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass is 304.04365 g/mol and the Monoisotopic Mass is also 304.04365 g/mol . The Topological Polar Surface Area is 7.1 Ų .
Scientific Research Applications
Nonlinear Optical Properties
Research has demonstrated that pyridinium derivatives, such as N-methyl-2,6-di[(E)-p-dimethylaminophenylethenyl]pyridinium iodide, exhibit strong nonlinear optical absorption (NOA) properties. These compounds, when in a solution state, have shown significant saturated absorption under certain conditions, indicating their potential in optical applications (Xu et al., 2008).
Crystal Structure Analysis
Studies on the crystal structure of various pyridinium salts, including 1-methyl-4-{[(1E,3E)-4-phenylbuta-1,3-dienyl]}pyridinium cations, have revealed interesting structural features. These include slight twists in the cation structures and specific interactions within the crystal matrix, such as weak C—H⋯I and C—H⋯O interactions, which contribute to the formation of a two-dimensional network (Fun et al., 2010).
Organic-Inorganic Hybrid Crystals
Pyridinium derivatives have been used to create organic-inorganic hybrid crystals. For example, 1-methyl-4-carbamoylpyridinium iodide has been combined with cadmium iodide to form unique structures with one-dimensional tetrahedral chains, highlighting their potential in material science (Kosuge et al., 2002).
Isomerisation Studies
The isomerisation process of specific pyridinium salts has been explored, revealing low barriers to irreversible isomerisation. This understanding is vital in the context of chemical synthesis and reaction dynamics (Sin et al., 1997).
Halogen Bonding in Crystal Engineering
Pyridinium salts like N-methyl-3,5-dibromopyridinium iodide have been studied for their unique halogen bonding characteristics in crystal matrices. Such studies contribute to the broader field of crystal engineering and molecular design (Logothetis et al., 2004).
Nonlinear Optical Materials
Pyridinium-metal iodide complexes have shown potential in the development of nonlinear optical materials. The synthesis and characterization of these complexes pave the way for advanced materials with potential applications in optoelectronics (Glavcheva et al., 2004).
properties
IUPAC Name |
1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2.HI/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAGPCQOMOCCFX-MERQFXBCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944031 | |
Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- | |
CAS RN |
21446-46-8 | |
Record name | Pyridinium, 1-methyl-3-[(2S)-1-methyl-2-pyrrolidinyl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21446-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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